2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride
Description
2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride is a fused bicyclic compound featuring a furopyridine core substituted with a 4-bromophenyl group. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO.ClH/c14-11-3-1-9(2-4-11)13-7-10-8-15-6-5-12(10)16-13;/h1-4,7,15H,5-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPSLQWPXLTWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC(=C2)C3=CC=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104278-48-0 | |
| Record name | 2-(4-bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride (CAS Number: 104278-48-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.
Anticancer Activity
Research indicates that compounds structurally related to this compound have shown promising anticancer properties. For instance:
- Cell Viability Studies : In vitro studies have demonstrated that similar compounds can significantly reduce cell viability in cancer cell lines such as MDA-MB-231 and MCF-7. These studies typically employ assays like MTT to evaluate cytotoxicity over varying concentrations and exposure times .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Analogous compounds have been tested against various bacteria and fungi:
- Minimum Inhibitory Concentrations (MICs) : Studies on related structures found MICs ranging from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria .
Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Reduced viability in MDA-MB-231 cells at 0.05 µM after 24 h | |
| Antimicrobial | Moderate activity against multiple microbial strains |
Case Studies
- Anticancer Efficacy : A study evaluated a series of thieno[2,3-b]pyridine derivatives that included compounds similar to this compound. Results indicated a significant reduction in cancer stem cell fractions and a shift in metabolic pathways towards glucose metabolism upon treatment .
- Microbial Inhibition : A formulation containing related compounds was assessed for its antimicrobial efficacy. The study highlighted the importance of structural modifications on the biological activity against pathogens .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its unique furo-pyridine framework may contribute to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
In vitro studies have demonstrated that 2-(4-bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for resistant infections.
Case Study 2: Cytotoxicity Assessment
In vitro assessments on cancer cell lines revealed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics. This highlights the compound's potential as an anticancer agent and warrants further investigation into its mechanisms of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The substitution of sulfur (thieno) with oxygen (furo) in the bicyclic scaffold significantly alters physicochemical and biological properties:
The furopyridine core in the target compound may confer distinct kinase inhibition activity compared to the antiplatelet effects of thienopyridines .
Substituent Modifications
4-Bromophenyl vs. Chlorophenyl/Other Groups
4-Bromophenyl (Target Compound):
2-Chlorophenyl (Clopidogrel):
Fluorophenyl (Prasugrel):
Acetate/Acetyloxy Modifications
Physicochemical Data
Key Research Findings
Thieno-to-Furo Substitution: Replacing sulfur with oxygen in the bicyclic scaffold shifts biological activity from antiplatelet (P2Y12) to kinase inhibition (JAK2), as seen in furopyridine-based inhibitors .
Bromophenyl vs. Halogenated Analogs: Bromine’s bulkiness may hinder binding to P2Y12 but enhance interactions with kinase ATP pockets .
Stability: Hydrochloride salts (e.g., target compound) and solvates (e.g., Prasugrel acetic acid solvate) improve stability and formulation compatibility .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound shares structural similarities with thienopyridine derivatives (e.g., ticlopidine). A Mannich reaction or lithiation/ethoxidation sequence is commonly employed for fused heterocycles. For example, paraformaldehyde in toluene with HCl at controlled temperatures (50–70°C) facilitates ring closure and hydrochlorination . Key variables include solvent polarity (toluene vs. DMSO), stoichiometry of formaldehyde, and HCl concentration. Yields typically range from 60–80%, with impurities monitored via HPLC (USP guidelines) .
- Data Consideration : Contradictions arise in acidic stability; dimerization of analogous furopyridines under HCl has been reported, necessitating pH control (<2.0) and inert atmospheres .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column with UV detection at 214–268 nm (validated per USP monographs for related compounds) .
- NMR : Key signals include the furopyridine ring protons (δ 2.5–3.5 ppm for tetrahydro protons) and 4-bromophenyl aromatic protons (δ 7.3–7.6 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z 328.6 (C13H13BrNO2·HCl) .
Advanced Research Questions
Q. What metabolic pathways and enzymatic interactions are anticipated for this compound based on structural analogs?
- Metabolic Prediction :
- CYP Enzymes : Likely substrates include CYP2C19 and CYP3A4, as seen in ticlopidine and prasugrel .
- Active Metabolites : The 4-bromophenyl group may undergo oxidative dehalogenation, forming a reactive quinone intermediate (monitored via LC-MS/MS) .
- Pharmacodynamic Targets :
- P2Y12 Receptor : Structural alignment with thienopyridines suggests antagonism of this ADP receptor, but reduced potency due to the furo ring’s lower electron density .
Q. How does the furo[3,2-c]pyridine core affect stability and solubility compared to thieno analogs?
- Stability :
- The furo ring’s oxygen atom increases susceptibility to acid-catalyzed hydrolysis vs. sulfur in thienopyridines. Degradation products include dimerized species (e.g., via protonation at C5) .
- Solubility :
- Lower logP (~2.1) compared to thienopyridines (logP ~2.8) due to oxygen’s polarity. Solubility in water: ~10 mg/mL at pH 1.0 (HCl), but <1 mg/mL at physiological pH .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Process Optimization :
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Concentration | 1.5–2.0 M | Prevents over-acidification |
| Reaction Temperature | 60 ± 2°C | Minimizes side reactions |
| Stirring Rate | 300–400 rpm | Ensures homogeneity |
- Quality Control : Implement PAT (Process Analytical Technology) with in-line FTIR to monitor intermediate formation .
Contradictions and Challenges
- Dimerization vs. Hydrolysis : Acidic conditions favor dimerization (C5-C5’ bonding) over hydrolysis in furo derivatives, unlike thienopyridines .
- Bioactivity vs. Stability : The 4-bromophenyl group enhances receptor affinity but reduces metabolic stability due to potential debromination .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
